molecular formula C22H22N4O3S B305416 N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B305416
M. Wt: 422.5 g/mol
InChI Key: VNQWYRFPWLMFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as DMF-TA-SA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide's mechanism of action is not fully understood, but it has been found to inhibit the activity of nuclear factor-kappaB (NF-kB), a transcription factor that plays a critical role in inflammation and cancer. N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been found to reduce oxidative stress and increase the expression of antioxidant enzymes, which help to protect cells from damage.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well-understood. However, N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide's potential therapeutic applications are still being investigated, and more research is needed to determine its safety and efficacy.

Future Directions

Future research on N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could focus on its potential use in treating specific types of cancer or inflammatory diseases. It could also investigate the safety and efficacy of N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in animal models and clinical trials. Additionally, research could explore the potential of N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a drug delivery system or in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be synthesized through several methods, including the reaction of 2,5-dimethylphenylisothiocyanate with 5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of triethylamine and acetonitrile. The resulting product is then treated with acetic anhydride and acetic acid to form N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Another method involves the reaction of 2,5-dimethylphenylisothiocyanate with 5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and acetic acid to form N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to reduce oxidative stress and inflammation in various animal models, indicating its potential use in treating inflammatory diseases.

properties

Product Name

N-(2,5-dimethylphenyl)-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N4O3S/c1-13-8-9-14(2)16(10-13)23-19(27)12-30-22-25-24-21(26(22)3)18-11-15-6-5-7-17(28-4)20(15)29-18/h5-11H,12H2,1-4H3,(H,23,27)

InChI Key

VNQWYRFPWLMFCB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC4=C(O3)C(=CC=C4)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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